molecular formula C10H10F2O2 B2519505 3-(3,4-Difluorophenyl)-2-methylpropanoic acid CAS No. 32004-56-1

3-(3,4-Difluorophenyl)-2-methylpropanoic acid

Cat. No.: B2519505
CAS No.: 32004-56-1
M. Wt: 200.185
InChI Key: UBWKSHCOWRUZGP-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H10F2O2 and a molecular weight of approximately 200.18 g/mol . Its structure features a propanoic acid chain with a methyl substituent and a 3,4-difluorophenyl ring . The compound is characterized by its specific SMILES notation, CC(CC1=CC(=C(C=C1)F)F)C(=O)O, and InChIKey, UBWKSHCOWRUZGP-UHFFFAOYSA-N . As a fluorinated aromatic building block, it is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the synthesis of more complex molecules for biological testing. While specific applications for this exact isomer are not detailed in the available literature, structurally similar difluorophenyl compounds are widely utilized in drug discovery efforts. This product is intended for use in controlled laboratory settings. Please refer to the product's Safety Data Sheet (SDS) for safe handling procedures. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3,4-difluorophenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-3,5-6H,4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWKSHCOWRUZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenyl)-2-methylpropanoic acid typically involves the reaction of 3,4-difluorobenzene with a suitable propanoic acid derivative. One common method involves the Friedel-Crafts acylation of 3,4-difluorobenzene using 2-methylpropanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of difluorophenyl ketones or carboxylic acids.

    Reduction: Production of difluorophenyl alcohols or aldehydes.

    Substitution: Generation of various substituted difluorophenyl derivatives.

Scientific Research Applications

3-(3,4-Difluorophenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Key Properties of 3-(3,4-Difluorophenyl)-2-methylpropanoic Acid and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Melting Point (°C) Solubility
This compound C₁₀H₁₀F₂O₂ 200.18 3,4-F₂ on phenyl; 2-CH₃ Not reported Inferred: Moderate in organic solvents
3-(3,4-Difluorophenyl)propanoic acid C₉H₈F₂O₂ 186.16 3,4-F₂ on phenyl 49–53 Soluble in DMSO, ethanol
3-(3,5-Difluorophenyl)propionic acid C₉H₈F₂O₂ 186.16 3,5-F₂ on phenyl Not reported Not reported
trans-3,4-Difluorocinnamic acid C₉H₆F₂O₂ 184.14 3,4-F₂ on phenyl; double bond Not reported Low water solubility
3,4-Dihydroxycinnamic acid C₉H₈O₄ 180.16 3,4-OH on phenyl; double bond 212–214 (dec.) Sparingly soluble in water; soluble in ethanol, DMSO

Key Observations :

  • Methyl Group Effect: The 2-methyl substituent increases steric hindrance and lipophilicity relative to 3-(3,4-difluorophenyl)propanoic acid, which may alter metabolic stability .
  • Double Bond Influence: trans-3,4-Difluorocinnamic acid’s conjugated double bond reduces flexibility and increases planarity, affecting binding to biological targets compared to saturated propanoic acid derivatives .

Receptor Binding and Activity

  • LY3020371 : A related compound containing a 3,4-difluorophenyl group demonstrates potent antagonism at metabotropic glutamate receptors (mGlu2/3), highlighting the pharmacological relevance of this substituent in CNS drug design .
  • 3,4-Dihydroxycinnamic Acid : Exhibits antioxidant properties due to its hydroxyl groups, whereas fluorinated analogs like the target compound lack this activity but may offer improved stability against oxidation .

Research Findings

Electronic Effects: The 3,4-difluorophenyl group increases the carboxylic acid’s acidity (pKa ~2.5–3.0) compared to non-fluorinated analogs (pKa ~4.5–5.0), enhancing ionization in physiological environments .

Metabolic Stability: Methyl substitution at the 2-position may reduce susceptibility to β-oxidation, prolonging half-life in vivo compared to non-methylated analogs .

Solubility Limitations : Unlike hydroxylated cinnamic acids, the target compound’s low water solubility (inferred) could necessitate formulation strategies for therapeutic use .

Biological Activity

3-(3,4-Difluorophenyl)-2-methylpropanoic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12F2O2, with a molecular weight of approximately 216.21 g/mol. The presence of two fluorine atoms on the phenyl ring enhances its lipophilicity and alters its electronic properties, which can significantly influence its biological interactions.

Anti-Inflammatory Effects

Preliminary studies indicate that this compound exhibits anti-inflammatory properties. It appears to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins. This inhibition can lead to reduced inflammation and pain relief.

Analgesic Properties

In addition to anti-inflammatory effects, this compound has shown potential analgesic activity. Its ability to modulate pain pathways suggests it could be beneficial in treating conditions characterized by chronic pain.

The proposed mechanism of action for this compound involves:

  • Inhibition of COX Enzymes : By blocking COX-1 and COX-2, the compound reduces the synthesis of pro-inflammatory mediators.
  • Interaction with Biological Targets : The difluorinated phenyl group enhances binding affinity to various proteins involved in inflammatory signaling pathways.

In Vitro Studies

Several in vitro studies have been conducted to assess the biological activity of this compound:

  • Study on COX Inhibition : A study demonstrated that this compound inhibits COX-1 and COX-2 with IC50 values indicating effective anti-inflammatory potential (IC50 values were found to be in the low micromolar range) .

Animal Models

In vivo studies using animal models have further validated the anti-inflammatory and analgesic effects:

  • Murine Model of Inflammation : In a murine model induced with carrageenan to simulate inflammation, treatment with this compound resulted in a significant reduction in paw edema compared to controls .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
3-(4-Fluorophenyl)-2-methylpropanoic acidPara-fluorophenyl groupDifferent electronic properties due to para substitution
4-(2,6-Difluorophenyl)-butanoic acidLonger carbon chain (butanoic)May exhibit different biological activities due to chain length
3-(2-Chlorophenyl)-2-methylpropanoic acidChlorinated phenyl groupChlorine substitution alters reactivity and solubility

The unique fluorine substitution pattern in this compound contributes distinct electronic effects that enhance its reactivity and interaction with biological systems compared to structurally similar compounds.

Q & A

Q. How can the synthesis of 3-(3,4-Difluorophenyl)-2-methylpropanoic acid be optimized for laboratory-scale preparation?

  • Methodological Answer : Synthesis optimization involves selecting appropriate precursors and reaction conditions. For example:
  • Use 3,4-difluorophenyl derivatives (e.g., 3,4-difluorophenol) as starting materials, similar to the β-propiolactone coupling method yielding 49% in related compounds .
  • Activate zinc powder under inert conditions (e.g., anhydrous THF, nitrogen atmosphere) to facilitate halogenation or alkylation steps, as demonstrated in bromophenyl-difluoropropanoic acid synthesis .
  • Monitor reaction progress via TLC or HPLC to adjust stoichiometry and temperature for improved yield.

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodological Answer :
  • Perform acid-base extraction: Adjust pH to protonate the carboxylic acid, isolate via filtration, and recrystallize using ethanol/water mixtures .
  • Utilize column chromatography with silica gel and a gradient of ethyl acetate/hexane to separate byproducts, as described in fluorophenyl-propanoic acid purification protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Methodological Answer :
  • Synthesize structural analogs (e.g., chloro-, bromo-, or hydroxy-substituted phenyl groups) and compare their bioactivity. For example, 3-(3-Chloro-4-fluorophenyl)-2,2-difluoropropanoic acid showed enhanced enzyme inhibition due to halogen electronegativity .
  • Use computational tools (e.g., molecular docking) to predict binding affinities to target enzymes or receptors, validated by in vitro assays .

Q. What strategies resolve enantiomeric impurities in this compound synthesis?

  • Methodological Answer :
  • Employ chiral chromatography (e.g., CHIRALPAK® columns) with polar organic mobile phases to separate enantiomers, as demonstrated for (S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid .
  • Use enzymatic resolution with lipases or esterases to selectively hydrolyze one enantiomer, leveraging stereochemical specificity .

Q. How can biological activity assays assess the therapeutic potential of this compound?

  • Methodological Answer :
  • Conduct enzyme inhibition assays (e.g., COX-1/COX-2 for anti-inflammatory activity) using fluorometric or colorimetric substrates. Compare IC50 values with known inhibitors .
  • Evaluate receptor binding via radioligand displacement studies (e.g., using tritiated ligands for GPCR targets), as applied to structurally similar fluorophenyl derivatives .

Analytical and Safety Considerations

Q. What spectroscopic methods characterize this compound?

  • Methodological Answer :
  • 1H/19F NMR : Identify fluorine substituents (δ ~ -110 to -130 ppm for aromatic F) and methyl groups (δ ~1.2–1.5 ppm). Compare with data from (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid .
  • HPLC-MS : Use reverse-phase C18 columns with ESI-MS in negative ion mode to confirm molecular weight (MW: 228.2 g/mol) and purity (>95%) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Use PPE (gloves, lab coat, goggles) and conduct reactions in a fume hood to avoid inhalation/contact, as advised for toxic fluorinated analogs .
  • Neutralize waste with sodium bicarbonate before disposal and consult certified hazardous waste services, per guidelines for nitro- and halogen-containing compounds .

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